2-chloro-N-(3-sulfamoylphenyl)benzamide
Description
Historical Context and Evolution of Sulfonamide and Benzamide (B126) Scaffolds in Medicinal Chemistry
The journey of the sulfonamide scaffold began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. openaccesspub.orgslideshare.net This discovery, which earned Gerhard Domagk a Nobel Prize, unveiled that the in vivo activity was due to its metabolite, sulfanilamide (B372717). openaccesspub.org This breakthrough ushered in the era of chemotherapy and established sulfonamides as the first class of drugs to effectively treat systemic bacterial infections before the widespread use of penicillin. ajchem-b.comresearchgate.netajchem-b.com Initially developed as antibacterial agents that competitively inhibit the enzyme dihydropteroate (B1496061) synthetase in microorganisms, the sulfonamide functional group (-SO₂NH₂) proved to be a remarkably versatile pharmacophore. nih.govresearchgate.net Over the decades, medicinal chemists have modified the core sulfanilamide structure, leading to the development of drugs with a vast range of therapeutic applications, including diuretics (e.g., furosemide), antidiabetic agents (e.g., glyburide), and carbonic anhydrase inhibitors for treating glaucoma (e.g., dorzolamide). openaccesspub.orgresearchgate.netresearchgate.net More recently, sulfonamide-containing molecules have been approved as anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov
The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group (-C(=O)NH₂), also has a rich history in drug development. Its evolution began in the mid-20th century, leading to a diverse array of therapeutic agents. This scaffold is a key component in drugs targeting the central nervous system, as well as in antiemetic and gastroprokinetic agents. The structural simplicity and synthetic accessibility of the benzamide moiety have allowed for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects.
The convergence of these two historically significant scaffolds into N-(sulfamoylphenyl)benzamide derivatives represents a rational drug design strategy. This approach aims to combine the proven pharmacophoric features of both groups to create novel molecules with unique biological activity profiles, moving beyond their traditional therapeutic roles to explore new targets like various enzymes and protein-protein interactions. acs.org
Significance of the 2-chloro-N-(3-sulfamoylphenyl)benzamide Structural Motif
The specific structural arrangement of this compound is of considerable interest in chemical and biological research. Each component of the motif—the 2-chloro substitution, the benzamide linker, and the 3-sulfamoyl group—plays a crucial role in defining the molecule's physicochemical properties and its potential interactions with biological macromolecules.
2-Chloro Benzamide Moiety : The chlorine atom at the ortho-position of the benzamide ring is a key feature. As an electron-withdrawing group, it can influence the acidity of the amide N-H group and the rotational barrier around the amide bond. This substitution can enforce a specific conformation, which may be crucial for binding to a target protein. Studies on related structures, such as 2-chloro-N-(aryl)benzamides, have investigated the impact of such substitutions on crystal packing and molecular conformation. nih.govnih.govresearchgate.net
3-Sulfamoyl Phenyl Moiety : The sulfonamide group (-SO₂NH₂) is a powerful hydrogen bond donor and acceptor, a characteristic that is fundamental to its ability to mimic substrates and bind to the active sites of various enzymes. acs.org Its position on the aniline (B41778) ring (meta to the amide linkage) is critical. This specific placement, as opposed to the more common para-substitution found in classical sulfa drugs, directs the hydrogen bonding vectors in a different orientation, potentially allowing for interaction with novel biological targets or conferring selectivity for specific enzyme isoforms.
This combination of features makes the this compound scaffold a valuable platform for designing inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases, where directional hydrogen bonds and specific hydrophobic interactions are critical for activity. nih.govrsc.org
Current Research Landscape and Unaddressed Questions Pertaining to this Class of Compounds
Current academic research into N-(sulfamoylphenyl)benzamide derivatives is vibrant and focused on elucidating their therapeutic potential across several disease areas. A significant area of investigation is their role as enzyme inhibitors. For instance, derivatives of this class are being synthesized and evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions like thrombosis and cancer. nih.gov Another major focus is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII, which are critical for the survival of cancer cells. nih.govrsc.org
Recent studies have explored the synthesis of novel derivatives by modifying the substituents on both the benzamide and sulfamoylphenyl rings to establish clear structure-activity relationships (SAR). acs.orgnih.gov For example, research has shown that the introduction of different hydrophobic or hydrophilic groups can significantly alter the potency and selectivity of these compounds against different enzyme isoforms.
Despite this progress, several questions remain unaddressed:
Selectivity : While many derivatives show potent inhibition, achieving high selectivity for a specific target (e.g., a particular CA isoform) over others remains a significant challenge. The molecular determinants of this selectivity are not fully understood.
Mechanism of Action : Beyond simple enzyme inhibition, the broader mechanism of action for the anticancer or antimicrobial effects observed with some derivatives needs further clarification. It is unclear if these compounds have multiple cellular targets.
Pharmacokinetic Properties : There is limited publicly available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this specific class of compounds. Understanding their metabolic stability and bioavailability is crucial for any potential therapeutic development.
Synthetic Accessibility : While general methods for amide and sulfonamide synthesis are well-established, developing efficient and scalable routes for specifically substituted analogues remains an area of active research. nih.govmdpi.com
Scope and Objectives of Academic Investigations into the this compound Scaffold
Academic investigations into the this compound scaffold and its analogues are typically driven by a set of clear objectives aimed at advancing the field of medicinal chemistry.
The primary objective is often the design and synthesis of novel chemical entities. Researchers aim to create libraries of related compounds by systematically varying the substitution patterns on the aromatic rings. rsc.orgnih.gov This allows for a thorough exploration of the chemical space around the core scaffold.
A second major objective is the biological evaluation of these newly synthesized compounds. This involves screening them against a panel of biological targets, such as specific enzymes or cancer cell lines, to identify active compounds ("hits"). nih.gov The data from these screenings are crucial for establishing SAR. For example, studies on related sulfamoyl-benzamides have identified compounds with potent inhibitory activity against various h-NTPDase and carbonic anhydrase isoforms, as highlighted in the table below.
| Compound Derivative | Target Enzyme | Measured Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar | nih.gov |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar | nih.gov |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 | nih.gov |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 | nih.gov |
| Thiazol-4-one-benzenesulfonamide derivative (4e) | Carbonic Anhydrase IX | 0.01093 (10.93 nM) | rsc.org |
| Thiazol-4-one-benzenesulfonamide derivative (4g) | Carbonic Anhydrase IX | 0.02506 (25.06 nM) | rsc.org |
Furthermore, mechanistic studies represent another key objective. For promising compounds, researchers employ techniques like molecular docking and X-ray crystallography to understand how they bind to their targets at the molecular level. rsc.orgnih.gov These studies provide invaluable insights that guide the next cycle of drug design, aiming for compounds with improved potency and selectivity. Ultimately, the overarching goal of these academic pursuits is to identify and validate novel lead compounds that could serve as the starting point for future drug development programs.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALNXXHLWPHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Chemical Transformations
Regioselective Chlorination Strategies on the Benzoyl Ring
The introduction of a chlorine atom at the C2 (ortho) position of a benzoic acid ring is a critical step in the synthesis of the target compound. Direct electrophilic chlorination of benzoic acid typically yields a mixture of ortho, meta, and para isomers, with the meta product being significant due to the deactivating, meta-directing nature of the carboxylic acid group. Therefore, regioselective strategies are required to achieve the desired ortho-chlorination.
One of the most common and effective methods for obtaining 2-chlorobenzoic acid is not through direct chlorination of benzoic acid, but rather by starting with a precursor that already contains the chlorine atom in the desired position. The oxidation of 2-chlorotoluene is a widely used industrial and laboratory-scale method. wikipedia.orgguidechem.com In this approach, the methyl group of 2-chlorotoluene is oxidized to a carboxylic acid using strong oxidizing agents.
Another strategy involves the use of ortho-directing groups to facilitate C-H activation at the position ortho to the directing group. While the carboxylate itself can act as a directing group under certain catalytic conditions (e.g., using ruthenium catalysts), these methods are more commonly employed for other functionalizations like allylation or arylation. nih.gov For chlorination, a more practical approach remains the use of pre-functionalized starting materials.
Synthesis of Precursors and Key Intermediates
The primary precursor for the benzoyl portion of the molecule is 2-chlorobenzoic acid. Its synthesis is well-established and can be achieved through several high-yielding methods starting from commercially available materials.
Oxidation of 2-Chlorotoluene: This is a prevalent method where the methyl group of 2-chlorotoluene is oxidized. Common oxidizing agents include potassium permanganate (KMnO₄) in an aqueous solution or catalytic oxidation using transition metal catalysts in the presence of oxygen. wikipedia.orgguidechem.com The reaction with potassium permanganate is a classic laboratory method, while catalytic air oxidation is often preferred for industrial-scale production due to cost and environmental considerations. guidechem.com
Hydrolysis of 2-Chlorobenzotrichloride: Another route involves the hydrolysis of α,α,α-trichloro-2-toluene (2-chlorobenzotrichloride). This starting material can be hydrolyzed under aqueous conditions to yield 2-chlorobenzoic acid. wikipedia.org
Hydrolysis of 2-Chlorobenzonitrile: 2-chlorobenzonitrile can be subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, providing another viable pathway to the desired precursor. chemicalbook.com
Below is a table summarizing common synthetic routes to 2-chlorobenzoic acid.
Table 1: Synthetic Routes to 2-Chlorobenzoic Acid
| Starting Material | Reagents and Conditions | Product | Key Advantages |
|---|---|---|---|
| 2-Chlorotoluene | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | 2-Chlorobenzoic acid | Well-established, reliable for lab scale. wikipedia.org |
| 2-Chlorotoluene | O₂, Co(OAc)₂, Mn(OAc)₂, NaBr, Acetic Acid, 135-145°C | 2-Chlorobenzoic acid | High yield, suitable for industrial scale. guidechem.com |
| 2-Chlorobenzotrichloride | H₂O, heat | 2-Chlorobenzoic acid | Utilizes readily available starting material. wikipedia.org |
| 2-Chlorobenzonitrile | Concentrated HCl, H₂O, 100-110°C | 2-Chlorobenzoic acid | High purity product. chemicalbook.com |
The second key intermediate is 3-aminobenzenesulfonamide. This compound provides the sulfamoylphenyl moiety of the target molecule. The synthesis typically begins with a benzene (B151609) derivative that is first functionalized with nitro and sulfonyl chloride groups, followed by amination and reduction.
A standard synthetic sequence involves the following steps:
Nitration and Chlorosulfonation: Benzene is nitrated to nitrobenzene, which is then chlorosulfonated using chlorosulfonic acid (ClSO₃H). This process introduces a sulfonyl chloride group (-SO₂Cl) meta to the nitro group, yielding 3-nitrobenzenesulfonyl chloride.
Amination: The resulting 3-nitrobenzenesulfonyl chloride is treated with ammonia (aqueous or gaseous) to convert the sulfonyl chloride into a sulfonamide (-SO₂NH₂), forming 3-nitrobenzenesulfonamide.
Reduction: The final step is the reduction of the nitro group to an amino group (-NH₂). This can be accomplished using various reducing agents, such as iron powder in the presence of an acid (e.g., HCl), catalytic hydrogenation with palladium on carbon (Pd/C), or using ammonium acetate with a palladium catalyst. chemicalbook.comchemicalbook.com
The table below outlines a common pathway for the synthesis of 3-aminobenzenesulfonamide.
Table 2: Synthesis of 3-Aminobenzenesulfonamide
| Precursor | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 3-Nitrobenzenesulfonyl chloride | NH₃ (aq) or NH₄OH | 3-Nitrobenzenesulfonamide |
| 3-Nitrobenzenesulfonamide | Fe, HCl; or H₂, Pd/C; or Ammonium acetate, Pd/C, THF/Methanol (B129727) | 3-Aminobenzenesulfonamide chemicalbook.comchemicalbook.com |
The final amide bond formation between 2-chlorobenzoic acid and 3-aminobenzenesulfonamide can be achieved using standard peptide coupling methods. This typically involves activating the carboxylic acid of 2-chlorobenzoic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The activated species is then reacted with 3-aminobenzenesulfonamide in the presence of a base to yield 2-chloro-N-(3-sulfamoylphenyl)benzamide.
Novel Synthetic Methodologies and Rearrangement Reactions Applicable to the Scaffold
Beyond the classical synthetic routes, modern methodologies can be applied to enhance the efficiency and scope of synthesizing the this compound scaffold. These include advanced coupling techniques and exploring rearrangement reactions that could offer alternative synthetic pathways.
The crucial amide bond formation step can be optimized using a variety of modern coupling reagents that are milder and more efficient than the conversion to an acyl chloride. Reagents such as carbodiimides (e.g., DCC, EDC) combined with additives like HOBt or HOAt, phosphonium-based reagents (e.g., PyBOP, HBTU), and uronium-based reagents (e.g., HATU, HCTU) are routinely used to facilitate amide bond formation under mild conditions with high yields and purity. Recently, methods using titanium(IV) chloride (TiCl₄) as a mediator for the direct condensation of carboxylic acids and amines have also been reported. nih.gov
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of sulfonamide-containing structures, it can be a relevant transformation, either as a potential side reaction under certain (typically basic) conditions or as a deliberate synthetic strategy to form isomers of the target structure.
The general mechanism of a Smiles rearrangement involves a nucleophile (Y⁻) tethered to an aromatic ring by a connecting chain (X). This nucleophile attacks the aromatic ring, displacing another group (Z) and causing the connecting chain to migrate. In the context of the target molecule's scaffold, a Smiles-type rearrangement could potentially occur if a nucleophilic group is present ortho to the sulfonamide on the aniline (B41778) ring or ortho to the amide on the benzoyl ring.
A related transformation is the Truce-Smiles rearrangement, which involves the migration of an aryl group from a sulfur atom to a carbanion. Recent developments have shown that visible-light-induced radical Truce-Smiles rearrangements can be achieved using sulfonamides as sulfonyl radical precursors, offering an environmentally friendly approach to complex sulfones. nih.gov While not directly applicable to the synthesis of the target amide, this demonstrates the potential for novel, rearrangement-based strategies in the broader field of sulfonamide chemistry. For the synthesis of this compound, conditions for the amide coupling are typically chosen to avoid promoting such rearrangements.
Purification and Isolation Techniques for N-(Sulfamoylphenyl)benzamide Compounds
The final purity of N-(sulfamoylphenyl)benzamide compounds, including this compound, is critical for their intended chemical and biological applications. Achieving a high degree of purity necessitates effective purification and isolation strategies to remove unreacted starting materials, reagents, by-products, and other impurities generated during the synthesis. The selection of an appropriate technique is contingent upon the physicochemical properties of the target compound and the nature of the impurities. Commonly employed methods for this class of compounds include chromatographic separations and crystallization-based techniques.
Chromatographic Separation Methods (e.g., Column Chromatography, RP-HPLC)
Chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org Both column chromatography and high-performance liquid chromatography (HPLC) are powerful tools for the purification of N-(sulfamoylphenyl)benzamide derivatives.
Column Chromatography:
This technique is a widely used preparative method for purifying compounds on scales ranging from milligrams to kilograms. wikipedia.org For N-acylsulfenamides and related benzamide (B126) structures, silica (B1680970) gel is a common stationary phase. The separation is based on the polarity of the compounds, where more polar compounds interact more strongly with the polar silica gel and elute more slowly.
The choice of the mobile phase (eluent) is crucial for effective separation. A systematic approach, often guided by preliminary analysis using thin-layer chromatography (TLC), is used to determine the optimal solvent system. For instance, in the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives, reaction progress is monitored using TLC with a chloroform:methanol (9:1) mixture as the eluent, suggesting this or a similar solvent system could be effective for column chromatography of related compounds. researchgate.net For other benzamide derivatives, solvent systems typically consist of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc) or acetone. nih.govreddit.com The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
| Compound Type | Stationary Phase | Mobile Phase / Eluent | Reference |
| N-(Phenylthio)benzamides | Silica Gel | 10% EtOAc in hexanes, then 20% EtOAc in hexanes | nih.gov |
| General Benzamides | Silica Gel | DCM/hexane/EtOAc (5:3:1) | nih.gov |
| N-(4-sulfamoylphenyl)benzamides (TLC) | Silica Gel GF | Chloroform:Methanol (9:1) | researchgate.net |
| 2-quinolinecarboxamide | Silica Gel | Petroleum ether:Acetone (70:30 to 60:40) | reddit.com |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a high-resolution analytical and preparative separation technique. Unlike normal-phase chromatography, RP-HPLC utilizes a non-polar stationary phase (commonly C8 or C18 alkyl-silica) and a polar mobile phase. sielc.comresearchgate.net This method is particularly suitable for purifying moderately polar compounds like benzamide derivatives.
The mobile phase in RP-HPLC typically consists of an aqueous component (often containing a buffer like ammonium acetate or an acid like trifluoroacetic acid (TFA) to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) (MeCN) or methanol. researchgate.netsigmaaldrich.com Separation is achieved by running either an isocratic (constant mobile phase composition) or a gradient (composition changes over time) elution. For example, an isocratic RP-HPLC method developed for N-phenylbenzamide utilized a C18 column with a mobile phase of 50:50 acetonitrile and 10mM sodium acetate buffer (pH 5). researchgate.net Such methods are scalable and can be adapted for the preparative isolation of impurities. sielc.comsielc.com
| Compound / Derivative | Column (Stationary Phase) | Mobile Phase | Detector | Reference |
| N-phenylbenzamide | C18 | Acetonitrile : 10mM Sodium Acetate Buffer (pH 5) (50:50) | UV at 254 nm | researchgate.net |
| Benzoic Acid Derivatives | Ascentis® RP-Amide | Water (0.1% TFA) : Acetonitrile (0.1% TFA) (70:30) | UV at 220 nm | sigmaaldrich.com |
| Benzamide | XTerra RP18 | H₂O/ACN/100 mM NH₄HCO₃ (pH 10.0) (80:10:10) | UV at 270 nm | |
| Benzimidazole Derivatives | Nucleosil C8 | Gradient with A: H₃PO₄/H₂O/ACN and B: H₃PO₄/H₂O/ACN | UV at 254-288 nm | nih.gov |
Recrystallization and Other Crystallization Techniques
Recrystallization is a fundamental purification technique for solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from oiling out. For N-(aryl)-amide compounds, alcohols like ethanol are often effective solvents. For instance, single crystals of 2-chloro-N-(3-methylphenyl)benzamide suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution at room temperature. nih.gov Similarly, studies on the crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide highlight how molecular conformation and intermolecular forces, such as hydrogen bonding and π-stacking, influence the formation of the crystal lattice. researchgate.netnih.gov In some synthetic procedures, the final product, such as 2-amino-5-chloro-N,3-dimethylbenzamide, is purified by recrystallization after initial isolation. google.com
The general steps for recrystallization are:
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed portrait of the molecular architecture can be constructed.
Proton NMR (¹H NMR) Analysis
Hypothetical ¹H NMR Data for 2-chloro-N-(3-sulfamoylphenyl)benzamide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide NH | 10.0 - 11.0 | Singlet | - |
| Sulfonamide NH₂ | 7.0 - 8.0 | Singlet (broad) | - |
| Aromatic CH (2-chlorobenzoyl) | 7.3 - 7.8 | Multiplets | 7.0 - 8.5 |
Note: This table is predictive and not based on experimental data.
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the attached functional groups. For instance, the carbonyl carbon of the amide group is expected to resonate at a significantly downfield position (typically 160-170 ppm) compared to the aromatic carbons.
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-S | 140 - 145 |
Note: This table is predictive and not based on experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectral overlaps and establishing connectivity between different nuclei.
COSY (Correlation Spectroscopy) would be utilized to identify proton-proton coupling networks within the two aromatic rings, confirming the relative positions of the substituents.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish direct one-bond correlations between protons and their attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (two- and three-bond) correlations between protons and carbons. This is particularly valuable for connecting the 2-chlorobenzoyl and 3-sulfamoylphenyl fragments across the amide linkage by observing correlations between the amide proton and carbons in both rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would likely be observed. This technique provides a rapid and accurate determination of the molecular weight. The expected fragmentation of sulfonamides often involves cleavage of the S-N bond.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₁ClN₂O₃S), HRMS would confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [C₁₃H₁₁ClN₂O₃S + H]⁺ | 327.0257 |
Note: This table is based on theoretical calculations.
The fragmentation pattern observed in tandem MS/MS experiments would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond, yielding characteristic benzoyl and aniline-derived fragments, as well as the loss of SO₂ from the sulfamoyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Key functional groups in this compound and their expected IR absorption regions include:
N-H stretching: The amide and sulfonamide N-H groups are expected to show stretching vibrations in the region of 3400-3200 cm⁻¹.
C=O stretching: The carbonyl group of the amide linkage will exhibit a strong absorption band, typically in the range of 1680-1630 cm⁻¹.
S=O stretching: The sulfonyl group (SO₂) of the sulfonamide will display two characteristic stretching bands: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.
C-N stretching: The carbon-nitrogen bond of the amide will have a stretching vibration in the 1400-1200 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine bond is expected to show an absorption band in the fingerprint region, typically between 800-600 cm⁻¹.
Aromatic C-H and C=C stretching: The benzene (B151609) rings will have C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.
For illustrative purposes, the IR spectrum of the related compound benzamide (B126) shows characteristic N-H stretching peaks and a strong C=O absorption. chemicalbook.com Similarly, studies on other benzamide derivatives confirm the positions of these key functional group absorptions. researchgate.net
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amide & Sulfonamide) | 3400-3200 |
| C=O Stretch (Amide) | 1680-1630 |
| S=O Asymmetric Stretch (Sulfonamide) | 1350-1300 |
| S=O Symmetric Stretch (Sulfonamide) | 1160-1140 |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for determining the elemental composition of a compound, which in turn helps to verify its molecular formula. This method provides the percentage by weight of each element present in the sample. For this compound, with the molecular formula C₁₃H₁₁ClN₂O₃S, the theoretical elemental composition can be calculated.
The molecular weight of C₁₃H₁₁ClN₂O₃S is 326.76 g/mol . The theoretical elemental percentages are as follows:
Carbon (C): (13 * 12.01) / 326.76 * 100% = 47.78%
Hydrogen (H): (11 * 1.01) / 326.76 * 100% = 3.40%
Chlorine (Cl): (1 * 35.45) / 326.76 * 100% = 10.85%
Nitrogen (N): (2 * 14.01) / 326.76 * 100% = 8.57%
Oxygen (O): (3 * 16.00) / 326.76 * 100% = 14.69%
Sulfur (S): (1 * 32.07) / 326.76 * 100% = 9.81%
Experimental values obtained from elemental analysis of a pure sample of this compound should closely match these theoretical percentages, typically within a ±0.4% deviation, to confirm the proposed molecular formula. While specific experimental data for this compound is not available, the elemental analysis of related structures, such as 2-chloro-N-(3-methylphenyl)benzamide, has been used to confirm their composition. nih.gov
Table 2: Theoretical Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 47.78 |
| Hydrogen (H) | 3.40 |
| Chlorine (Cl) | 10.85 |
| Nitrogen (N) | 8.57 |
| Oxygen (O) | 14.69 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are two commonly employed methods for these purposes.
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. It is widely utilized for determining the purity of a compound and for following the course of a reaction by observing the disappearance of starting materials and the appearance of the product.
In the context of this compound, a suitable solvent system (mobile phase) would be developed to achieve good separation between the product, starting materials, and any potential byproducts on a stationary phase, typically silica (B1680970) gel. The separated spots are visualized, often under UV light. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. By comparing the Rf value of the synthesized product to that of a pure standard, its identity and purity can be preliminarily assessed.
High-performance liquid chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique that offers higher resolution and sensitivity compared to TLC. It is the method of choice for the final purity assessment of pharmaceutical compounds.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound exhibits strong absorbance. The time it takes for the compound to elute is known as the retention time (tᵣ), which is a characteristic parameter under specific HPLC conditions. A pure sample will show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantitative determination of purity.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzamide |
Enzymatic and Molecular Interactions of this compound
The chemical compound this compound has been a subject of scientific investigation, particularly concerning its interactions with specific enzymes. Research has primarily focused on its role as an inhibitor of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes.
Enzymatic and Molecular Target Interaction Studies
Modulation of Other Enzyme Activities
Alpha-Amylase and Alpha-Glucosidase Inhibition
Research on the inhibitory effects of this compound on the carbohydrate-hydrolyzing enzymes alpha-amylase and alpha-glucosidase has not been reported in the available scientific literature.
Acetylcholinesterase Enzyme Inhibition
There are no available studies or data concerning the interaction or inhibitory activity of this compound against the acetylcholinesterase enzyme.
Urease Enzyme Inhibition
Currently, there is no published research detailing the inhibitory effects of this compound on the urease enzyme.
Sirtuin 2 (SIRT2) Inhibition
The chemical scaffold of 3-(N-arylsulfamoyl)benzamide, to which this compound belongs, has been identified as a basis for the development of Sirtuin 2 (SIRT2) inhibitors. nih.govelsevierpure.com Research into this class of compounds has been conducted to explore their potential in models of neurodegenerative diseases such as Parkinson's and Huntington's. nih.gov
Structure-activity relationship (SAR) studies on analogues of this scaffold have been performed to optimize potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov Docking simulations suggest that the para-substituted amido moiety of these compounds can occupy two potential hydrophobic binding pockets within the SIRT2 enzyme. nih.gov While the inhibitory potential of the general scaffold is established, specific IC50 values for this compound are not detailed in the available abstracts.
Table 1: SIRT2 Inhibition Data for the 3-(N-Arylsulfamoyl)benzamide Scaffold
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|
Ste20-Related Proline/Alanine-Rich Kinase (SPAK) Inhibition
No scientific studies have been published regarding the inhibitory activity or interaction of this compound with the Ste20-related proline/alanine-rich kinase (SPAK).
Receptor-Ligand Binding Interactions
Lipoxygenase-3 Soybean Complex Receptor Interactions
There is no available research or data on the binding interactions between this compound and the Lipoxygenase-3 soybean complex receptor.
Research on this compound Remains Undisclosed in Public Scientific Literature
Despite a thorough search of available scientific databases and publications, specific research detailing the enzymatic, molecular, and cellular activities of the chemical compound this compound is not publicly available. Consequently, an in-depth analysis of its potential interactions with biological targets such as Programmed Death-Ligand 1 (PD-L1) and its effects on cellular processes like cell cycle progression and apoptosis cannot be provided at this time.
The field of medicinal chemistry often investigates compounds with similar structural motifs, such as benzamides and sulfonamides, for a wide range of therapeutic applications, including oncology. For instance, various substituted benzamide derivatives have been explored as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is a critical target in cancer immunotherapy. nih.govresearchgate.net Similarly, other N-substituted benzamides have been studied for their ability to induce cell cycle arrest, often at the G2/M phase, and to trigger programmed cell death, or apoptosis, in cancer cells. nih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.net
These broader studies indicate that the chemical scaffolds present in this compound are of interest to researchers. However, without specific experimental data for this particular compound, any discussion of its biological activity would be purely speculative and would not meet the standards of scientific accuracy.
Detailed research findings, including data on enzymatic inhibition, molecular target interaction, cell cycle analysis, and apoptosis induction pathways, are essential for characterizing the pharmacological profile of any new chemical entity. Such studies would typically involve a range of in vitro assays.
Until research specifically investigating this compound is published, its biological effects and potential therapeutic applications remain unknown.
Structure Activity Relationship Sar Elucidation and Optimization
Systematic Modification of the Benzoyl Ring and its Impact on Biological Activity
The presence of a substituent at the 2-position of the benzoyl ring is considered a critical factor for the biological activity of certain N-substituted benzamide (B126) derivatives. However, the nature of this substituent is paramount, as studies on some benzamide series have indicated that the presence of a chlorine atom at this position can, in some contexts, lead to a decrease in anti-proliferative activity. This suggests a delicate balance between steric and electronic factors at this position.
Further substitutions on the benzoyl ring can modulate activity. For instance, in a series of related 2-chloro-5-sulfamoyl-N-aryl-4-nitrobenzamides, the additional presence of a nitro group at the 4-position and other substituents were found to be compatible with, and in some cases essential for, their biological function. This highlights that the electronic landscape of the entire benzoyl ring contributes to the molecule's activity profile.
| Substituent at 2-Position | General Impact on Activity (in related series) | Rationale |
|---|---|---|
| Chloro | Variable; can be essential or detrimental depending on the biological target. | Provides a specific combination of steric bulk and electron-withdrawing properties. |
| Bromo | Often maintains or enhances activity when combined with other halogens. nih.gov | Larger size and different electronic properties compared to chloro may offer alternative interactions. |
| Fluoro | Can significantly alter electronic properties and membrane permeability. | High electronegativity and small size can lead to unique interactions. |
| Methyl | Can lead to different molecular conformations which may affect activity. researchgate.net | Introduces steric bulk and is electron-donating, altering the ring's electronic character. |
Modulations of the N-(3-sulfamoylphenyl) Moiety and Corresponding SAR
The N-(3-sulfamoylphenyl) portion of the molecule is equally important for its biological activity, offering multiple avenues for modification to fine-tune its properties.
The position of the sulfamoyl group on the N-phenyl ring is a critical determinant of biological activity. While direct comparative studies on the 2-chlorobenzamide (B146235) scaffold are limited, research on other classes of bioactive molecules has shown that the meta-position often confers superior activity compared to the ortho or para isomers. For instance, in a study of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, the meta-derivative demonstrated higher antifungal and antibacterial activity. This suggests that the meta-positioning of the sulfamoyl group in 2-chloro-N-(3-sulfamoylphenyl)benzamide may provide an optimal orientation for interaction with its biological target. The general SAR of antibacterial sulfonamides often points to a 1,4 (para) relationship between the amino and sulfonyl groups as being ideal, though this is not a universally applicable rule for all biological activities of sulfonamides. slideshare.net
| Sulfamoyl Position | Anticipated Impact on Activity (based on related compounds) |
|---|---|
| ortho | Potentially lower activity due to steric hindrance and altered vectoral properties. |
| meta | Often associated with higher biological activity in some compound series. |
| para | Considered optimal for classical antibacterial sulfonamides, but not necessarily for other targets. slideshare.net |
Introducing substituents onto the sulfamoylphenyl ring can significantly modulate the biological activity. In a related series of 2-((2,3-dimethylphenyl)amino)-N-(sulfamoylphenyl)benzamide derivatives acting as urease inhibitors, various substitutions on the sulfonamide's phenyl ring were explored. acs.org The nature and position of these substituents can influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its binding affinity to the target. For example, the addition of electron-donating or electron-withdrawing groups can fine-tune the acidity of the sulfonamide proton, which is often crucial for activity. slideshare.net
Modification of the sulfonamide nitrogen (N1 position) is a common strategy in medicinal chemistry. For classical antibacterial sulfonamides, it is generally held that at least one hydrogen atom on the sulfonamide nitrogen is essential for activity, as this allows for ionization which is critical for mimicking p-aminobenzoic acid. slideshare.net N',N'-disubstituted sulfonamides are often inactive in this context. slideshare.net However, for other biological targets, N-substitution can be beneficial. For instance, in a series of sulfamoyl-benzamides acting as h-NTPDase inhibitors, N-cyclopropyl substitution on the sulfonyl group was found to be favorable for activity against certain isoforms. nih.govnih.gov Similarly, studies on urease inhibitors have shown that N-substitution of the sulfonamide with various heterocyclic moieties can lead to potent compounds. acs.org
| N-Sulfonamide Substituent | General SAR Observations | Example from Related Series |
|---|---|---|
| -H (unsubstituted) | Often required for antibacterial activity to allow for ionization. slideshare.net | Parent sulfonamides. |
| -Alkyl (e.g., -Cyclopropyl) | Can enhance activity for certain targets by providing additional binding interactions. nih.govnih.gov | h-NTPDase inhibitors. nih.govnih.gov |
| -Heterocyclic rings | Can significantly increase potency by accessing additional binding pockets. acs.org | Urease inhibitors. acs.org |
| -Acyl | Can act as a prodrug, being hydrolyzed in vivo to the active unsubstituted sulfonamide. | N-acetylsulfonamides. |
Structural Variations of the Central Amide Linkage
The central amide bond in this compound is a critical linker that orientates the two aromatic rings in a specific conformation, which is often essential for binding to a biological target. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Modifications to this linkage can significantly impact a compound's biological activity, metabolic stability, and pharmacokinetic properties.
One common strategy to explore the importance of the amide bond is bioisosteric replacement , where the amide group is substituted with other functional groups that mimic its size, shape, and electronic properties. nih.govdrughunter.com This can lead to compounds with retained or improved activity and better drug-like properties, such as enhanced metabolic stability against hydrolysis by peptidases. hyphadiscovery.com
Potential bioisosteric replacements for the amide linkage in this scaffold could include:
Thioamides : Replacing the carbonyl oxygen with sulfur results in a thioamide. This modification alters the hydrogen bonding capacity; the thioamide NH is a stronger hydrogen bond donor, while the thiocarbonyl is a weaker acceptor compared to the carbonyl oxygen. nih.govmdpi.com This change can probe the relative importance of the hydrogen bond donor and acceptor functionalities of the original amide.
Ureas and Sulfonamides : These groups can also serve as amide replacements, introducing different geometric and hydrogen bonding patterns. nih.gov
Heterocycles : Five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used as metabolically stable amide bond mimics. nih.govdrughunter.comhyphadiscovery.com These rings can maintain the planarity and relative orientation of the connected phenyl rings while offering different electronic and solubility properties.
Esters : Replacing the amide with an ester linkage can help determine the necessity of the amide N-H group for activity. However, esters are often more susceptible to hydrolysis in vivo. nih.govmdpi.com
Trifluoroethylamines : This group can act as a non-classical bioisostere for the amide group, where the electronegative trifluoroethyl moiety mimics some properties of the carbonyl group and can enhance metabolic stability. drughunter.com
The table below summarizes some potential bioisosteric replacements for the amide linkage and the general rationale for their investigation in SAR studies.
| Original Group | Bioisosteric Replacement | Key Properties Altered | Rationale for Investigation |
| Amide (-CO-NH-) | Thioamide (-CS-NH-) | Hydrogen bonding capacity, lipophilicity | To probe the importance of H-bond donor vs. acceptor strength. nih.govmdpi.com |
| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Metabolic stability, H-bonding pattern | To improve stability against hydrolysis and explore alternative H-bond interactions. nih.gov |
| Amide (-CO-NH-) | 1,2,3-Triazole | Metabolic stability, dipole moment, H-bonding | To act as a stable linker that can mimic both H-bond donor and acceptor properties. hyphadiscovery.com |
| Amide (-CO-NH-) | Ester (-CO-O-) | H-bond donor capacity removed | To determine the necessity of the amide N-H for biological activity. nih.govmdpi.com |
| Amide (-CO-NH-) | Urea (-NH-CO-NH-) | H-bonding pattern, polarity | To introduce additional H-bond donors and alter polarity. nih.gov |
Systematic synthesis and biological evaluation of these analogs would provide a detailed understanding of the structural requirements of the central linkage for the desired biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com For a series of this compound analogs, QSAR can provide predictive insights into how structural modifications will affect potency, helping to prioritize the synthesis of new derivatives. jppres.com
A QSAR study typically involves the following steps:
Data Set Preparation : A series of analogs with their corresponding measured biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set for model development and a test set for external validation. igi-global.com
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. igi-global.comresearchgate.net
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). archivepp.comigi-global.com
Model Validation : The generated model's statistical significance and predictive power are rigorously assessed using various metrics like the correlation coefficient (R²), leave-one-out cross-validation coefficient (Q²), and external validation on the test set. jppres.com
For benzamide derivatives, QSAR studies have often highlighted the importance of specific descriptors. For example, a hypothetical QSAR model for this compound analogs might reveal that:
Hydrophobicity (LogP) : A positive correlation could suggest that increasing lipophilicity in a certain region of the molecule enhances activity, perhaps by improving membrane permeability or hydrophobic interactions with the target.
Electronic Descriptors : The model might indicate that electron-withdrawing groups on one of the phenyl rings are beneficial for activity, which could be related to enhancing hydrogen bond acidity or participating in electronic interactions with the target. igi-global.com
Steric Descriptors (e.g., Molar Refractivity, MR) : These can define the optimal size and shape of substituents at specific positions. jppres.com A negative correlation with a bulky substituent at a certain position might indicate steric hindrance at the binding site.
The resulting QSAR equation provides a tool to predict the activity of yet-unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive trial-and-error synthesis. jppres.com
Pharmacophore Development and Molecular Feature Mapping for Target Engagement
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. researchgate.net Developing a pharmacophore model for this compound and its active analogs is a key step in understanding how these molecules engage with their target on a molecular level.
Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:
Hydrogen Bond Acceptors (HBA) : The carbonyl oxygen of the amide and the oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors. acs.org
Hydrogen Bond Donors (HBD) : The N-H groups of the amide and the sulfonamide are key hydrogen bond donors. acs.org
Aromatic/Hydrophobic Regions : The 2-chlorophenyl ring and the 3-sulfamoylphenyl ring represent two distinct hydrophobic regions that can engage in van der Waals or π-π stacking interactions with the target. acs.org
The spatial arrangement of these features is critical. Molecular docking studies can be employed to visualize and map these interactions within the binding site of a target protein. researchgate.netresearchgate.net Docking simulations place the ligand into the active site of a receptor and calculate a binding score, predicting the preferred binding orientation. mdpi.com
For instance, molecular docking of a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide, revealed that the sulfonamide and amide groups participated in hydrogen bonding with active site residues, while the aromatic rings engaged in hydrophobic interactions. researchgate.net Similarly, docking studies on other benzamide derivatives have shown the benzamide carbonyl forming a crucial hydrogen bond with an amide group of a key residue in the target protein. mdpi.com
These computational studies help to rationalize the observed SAR data. For example, if a bulky substituent on the 2-chlorophenyl ring leads to a loss of activity, docking might reveal that this is due to a steric clash with the protein surface. Conversely, if adding a hydrogen bond donor at a specific position increases potency, the model might show a new favorable hydrogen bond being formed with the target. This detailed mapping of molecular features provides a powerful blueprint for designing next-generation compounds with improved target engagement.
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. For derivatives of 2-chloro-N-(3-sulfamoylphenyl)benzamide, docking simulations are instrumental in elucidating how these compounds interact with their biological targets. These simulations help identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that are crucial for biological activity. researchgate.net For instance, docking studies on similar benzamide (B126) derivatives have been performed to understand their binding with enzymes like α-glucosidase and α-amylase. researchgate.net
Docking simulations predict the specific conformation (the three-dimensional arrangement of atoms) of the ligand and its binding mode within the active site of a target protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the protein's binding pocket and then scoring them to identify the most favorable interactions. For related sulfamoyl-benzamide compounds, these studies have successfully shown significant interactions with amino acid residues in the active sites of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.org The analysis of these docked poses reveals which parts of the molecule, such as the sulfamoyl group or the chloro-substituted benzamide core, are critical for binding. For example, in related compounds, the sulfamoyl group might act as a hydrogen bond donor or acceptor, while the aromatic rings can engage in hydrophobic or pi-pi stacking interactions with the protein's residues. researchgate.net
A key output of molecular docking is the estimation of the binding energy, which provides a numerical score representing the strength of the ligand-target interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These scores are used to rank different compounds and prioritize those with the highest predicted affinity for a specific target. For a series of related 2-chloro-benzamide derivatives, docking studies have reported binding energies ranging from -8.0 to -9.7 kcal/mol, indicating strong binding potential to their respective enzyme targets. researchgate.net
| Parameter | Description | Example Value (Related Compounds) |
| Binding Energy | Estimated free energy of binding between the ligand and the target protein. | -8.0 to -9.7 kcal/mol researchgate.net |
| Intermolecular Interactions | Types of non-covalent bonds formed, such as hydrogen bonds and hydrophobic interactions. | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and conformational flexibility. For potent derivatives of 2-chloro-benzamide, MD simulations have been used to validate the stability of the ligand within the binding site of target proteins. researchgate.net By analyzing parameters like the Root Mean Square Deviation (RMSD) of the complex, researchers can confirm if the ligand remains securely bound in its predicted pose or if it is unstable and likely to dissociate. researchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. jst.org.injst.org.in These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. jst.org.in For compounds like this compound, this information is valuable for predicting reactivity, understanding intermolecular interactions, and explaining the molecule's structural characteristics. jst.org.innih.gov Calculated parameters like chemical potential, global hardness, and softness help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. jst.org.in
| Calculated Property | Significance |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |
| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index predict the overall reactivity of the molecule. jst.org.in |
In Silico ADME Prediction for Compound Design (Methodological focus, excluding results)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction uses computational models to estimate these properties early in the design phase, reducing the time and cost associated with experimental assays. dergipark.org.tr The methodology involves calculating various physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and using them to predict drug-likeness based on established rules like Lipinski's Rule of Five and Veber's Rule. researchgate.net These rules help filter out compounds with poor predicted oral bioavailability. researchgate.net Other computational models can predict properties like aqueous solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes, guiding the design of analogues with more favorable pharmacokinetic profiles. dergipark.org.trrsc.org
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process utilizes the speed of molecular docking to rapidly evaluate thousands or even millions of molecules. nih.gov Starting with a lead compound like this compound, virtual screening can be employed to explore chemical space and discover novel analogues with potentially improved activity or properties. Furthermore, this approach can be used in library design, where computational methods guide the selection and synthesis of a focused set of new derivatives for biological testing, thereby optimizing the discovery process. nih.gov
Cheminformatics and Data Mining in the Sulfonamide-Benzamide Chemical Space
The sulfonamide-benzamide scaffold, which characterizes this compound, represents a privileged structure in medicinal chemistry. Its prevalence has prompted extensive exploration of its chemical space using cheminformatics and data mining techniques to accelerate drug discovery. These computational approaches systematically analyze the vast landscape of possible sulfonamide and benzamide derivatives to identify novel compounds with desired biological activities and physicochemical properties. researchgate.net
The concept of "chemical space" provides a framework for organizing and navigating the diversity of these molecules. researchgate.net For the sulfonamide-benzamide class, this involves analyzing databases of existing compounds and virtually generating new ones to map structure-activity relationships (SAR). Researchers leverage large chemical databases like ChEMBL to perform chemical space analysis, often focusing on specific therapeutic targets or chemotypes. researchgate.net
A primary goal of data mining in this space is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish mathematical relationships between the chemical structures of sulfonamide-benzamide derivatives and their biological activities. mdpi.comnih.gov By analyzing a dataset of compounds with known activities, QSAR models can predict the efficacy of untested or newly designed molecules, thereby prioritizing synthetic efforts. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to aryl benzamide derivatives to explore structural requirements for specific biological targets. mdpi.com
Molecular docking is another crucial in silico tool used to explore the sulfonamide-benzamide chemical space. nih.govmdpi.com This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.com Docking studies on various sulfonamide derivatives have revealed key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their biological function. mdpi.comnih.gov For example, studies on newly synthesized sulfonamides have used molecular docking to strengthen experimental findings, showing strong hydrogen bonding interactions within enzyme cavities. nih.gov The binding energies calculated from these simulations serve as a valuable metric for ranking potential drug candidates. mdpi.comb-cdn.net
Data mining efforts also focus on predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. Early prediction of physicochemical properties, such as the octanol-water partition coefficient (log P) and polarizability, helps in designing compounds with better drug-like profiles. mdpi.com Computational tools can calculate these properties for large sets of virtual compounds, filtering out those with predicted poor pharmacokinetics. mdpi.com For example, linear relationships have been identified between specific bond lengths within the sulfonamide group and their ionization propensity (pKa) in aqueous solutions, a critical parameter for drug absorption and distribution. rsc.org
The following table summarizes key computational data for a selection of compounds within the broader sulfonamide and benzamide chemical space, illustrating the types of information generated through cheminformatics and data mining.
| Compound Name/Reference | Target/Application | Computational Method | Key Finding/Value | Source |
|---|---|---|---|---|
| Nitro derivative 12e | Alpha-glucosidase | Molecular Docking | Strong hydrogen bonding interactions within the enzyme cavity. | nih.gov |
| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | E. coli DNA gyrase | Molecular Docking | Binding Energy: -6.37 kcal/mol | mdpi.com |
| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | COVID-19 main protease (6LU7) | Molecular Docking | Binding Energy: -6.35 kcal/mol | mdpi.com |
| Aryl Benzamide Derivatives | mGluR5 NAMs | 3D-QSAR (CoMSIA) | Cross-validated correlation coefficient Q² = 0.70 | mdpi.com |
| Phenothiazine-3-sulphonamide Derivatives | Antimicrobial Targets | Molecular Docking | Binding Energies: -5.1 to -7.6 kcal/mol | b-cdn.net |
| Benzamide-derived Kv1.3 inhibitor (trans-18) | Kv1.3 Potassium Channel | Ligand-based design | IC₅₀: 122 nmol L⁻¹ | nih.gov |
| Benzamide-derived Kv1.3 inhibitor (trans-16) | Kv1.3 Potassium Channel | Ligand-based design | IC₅₀: 166 nmol L⁻¹ | nih.gov |
These computational approaches, by enabling the rapid screening and evaluation of vast numbers of virtual compounds, significantly streamline the process of discovering new therapeutic agents based on the sulfonamide-benzamide scaffold.
Future Research Directions and Unexplored Avenues
Development of Highly Selective N-(Sulfamoylphenyl)benzamide Probes for Biological Systems
A significant area for future research is the development of highly selective chemical probes based on the 2-chloro-N-(3-sulfamoylphenyl)benzamide structure. Such probes are instrumental in chemical biology for the identification and characterization of protein targets and for dissecting complex biological pathways. By chemically modifying the core scaffold, for instance, through the introduction of photoreactive groups or reporter tags like fluorophores or biotin, researchers can create tools to study its molecular interactions in living systems. These probes would enable the identification of specific binding partners, shedding light on the compound's mechanism of action and potentially uncovering novel therapeutic targets.
Investigation of Alternative Biological Targets and Disease Areas
While the initial biological profile of this compound may be associated with a particular target or pathway, its structural motifs are present in compounds with a wide range of activities. Therefore, a systematic investigation into alternative biological targets is warranted. The broader class of sulfamoyl-benzamides has shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions such as thrombosis, diabetes, inflammation, and cancer. nih.govuaeu.ac.ae Exploring the activity of this compound against these and other enzyme families, such as kinases, proteases, and carbonic anhydrases, could reveal unexpected therapeutic opportunities. High-throughput screening against diverse panels of biological targets could efficiently identify novel activities and expand the potential disease areas for which this compound and its derivatives might be relevant.
| Derivative of Sulfamoyl-benzamide | Biological Target | IC50 Value |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 μM |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDases2 | Sub-micromolar |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDases2 | Sub-micromolar |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDases2 | Sub-micromolar |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 μM |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 μM |
Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)
To accelerate the exploration of the chemical space around this compound, the integration of advanced synthetic technologies is crucial. Flow chemistry, for instance, offers advantages in terms of reaction control, safety, and scalability. amt.ukillinois.edu The synthesis of derivatives could be streamlined using flow reactors, allowing for rapid optimization of reaction conditions and the generation of a library of analogs for structure-activity relationship (SAR) studies.
Furthermore, machine learning algorithms can be employed to assist in the synthetic process. nih.gov By analyzing existing reaction data, machine learning models can predict optimal reaction conditions, suggest novel synthetic routes, and prioritize the synthesis of compounds with a higher probability of desired biological activity. This data-driven approach can significantly reduce the time and resources required for the discovery of new bioactive molecules based on the this compound scaffold.
Exploration of New Chemical Space Based on the this compound Scaffold
The this compound structure serves as an excellent starting point for the exploration of new chemical space. nih.govresearchgate.net Systematic modifications of the benzamide (B126) and sulfamoylphenyl rings can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties. Techniques such as scaffold hopping, where the core structure is replaced with a bioisosteric equivalent, can lead to the identification of entirely new chemical classes with similar biological activities but potentially different intellectual property landscapes. niper.gov.in Computational methods, including molecular morphing, can guide the design of new analogs by exploring the virtual chemical space between known active compounds. researchgate.net
Multi-Omics Approaches to Understand System-Level Biological Effects (in vitro/ex vivo)
To gain a comprehensive understanding of the biological effects of this compound, multi-omics approaches should be employed in in vitro and ex vivo models. nih.govrsc.org By simultaneously analyzing changes in the transcriptome, proteome, and metabolome upon treatment with the compound, researchers can obtain a holistic view of the affected cellular pathways and networks. This systems-level perspective can help to identify the primary mechanism of action, as well as off-target effects, and can provide valuable insights into potential biomarkers for efficacy and toxicity. Integrating multi-omics data is a powerful strategy for hypothesis generation and for building a more complete picture of the compound's biological impact. rsc.org
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(3-sulfamoylphenyl)benzamide?
The compound can be synthesized via nucleophilic acyl substitution. A standard method involves reacting 2-chlorobenzoyl chloride with 3-sulfamoylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions to neutralize HCl byproducts. Reaction optimization may require temperature control (0–25°C) and inert atmospheres to prevent hydrolysis . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use and NMR to verify substituent positions and purity. IR spectroscopy can confirm amide bond formation (C=O stretch at ~1650–1700 cm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) for molecular ion validation .
- Crystallography : Single-crystal X-ray diffraction (employing SHELX or WinGX) resolves bond angles and intermolecular interactions, critical for understanding solid-state behavior .
Q. How can researchers optimize solubility for in vitro assays?
Solubility screening in DMSO (primary stock) followed by dilution in buffered solutions (PBS, pH 7.4) is standard. For low solubility, consider co-solvents (e.g., PEG-400) or micellar formulations. Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for halogen-substituted benzamides?
- Substituent Variation : Synthesize analogs with Cl, F, or CF groups at ortho/meta positions. Compare bioactivity (e.g., IC in enzyme inhibition assays) to identify key functional groups .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to evaluate compound degradation, which may explain discrepancies between in vitro and in vivo results .
Q. How to elucidate the mechanism of action using crystallographic data?
- Co-crystallization : Soak the compound with target proteins (e.g., P2X7 receptors) and solve structures via X-ray crystallography (SHELX or PHENIX). Analyze electron density maps to identify binding pockets and hydrogen-bonding interactions .
- Fragment Screening : Compare crystal structures of ligand-bound and apo forms to map conformational changes in the target protein .
Q. What methods validate the compound’s selectivity across biological targets?
- Panel Screening : Test against a broad target panel (e.g., Eurofins CEREP PrimePanel®) at 10 µM to identify off-target effects.
- Kinome-Wide Profiling : Use kinase profiling services (e.g., DiscoverX) to quantify inhibition at 1 µM and generate a kinome tree for selectivity analysis .
Data Analysis and Interpretation
Q. How to address conflicting crystallographic data on bond lengths or angles?
Q. What statistical approaches are recommended for dose-response studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC values. Report 95% confidence intervals to assess precision .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
